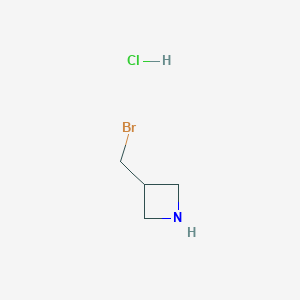

3-(Bromomethyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC13795061

Molecular Formula: C4H9BrClN

Molecular Weight: 186.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9BrClN |

|---|---|

| Molecular Weight | 186.48 g/mol |

| IUPAC Name | 3-(bromomethyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C4H8BrN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H |

| Standard InChI Key | PNTWCDHWGWXTRO-UHFFFAOYSA-N |

| SMILES | C1C(CN1)CBr.Cl |

| Canonical SMILES | C1C(CN1)CBr.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(Bromomethyl)azetidine hydrochloride consists of a four-membered azetidine ring with a bromomethyl (-CH₂Br) group at the 3-position and a hydrochloride salt counterion. The azetidine ring’s strain and the electron-withdrawing bromine atom create a highly reactive center, facilitating diverse chemical transformations .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(Bromomethyl)azetidine hydrochloride |

| Molecular Formula | C₄H₉BrClN |

| Molecular Weight | 186.48 g/mol |

| CAS Number | Not explicitly listed in sources |

| SMILES Notation | Cl.BrC1CNC1 |

The hydrochloride salt improves solubility in polar solvents like water and methanol, critical for laboratory handling.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves ring expansion of aziridine precursors. For example:

-

Aziridine Intermediate: 2-Bromomethyl-2-methylaziridine (C₄H₈BrN) is synthesized via reductive cyclization of α,β-dibromoaldimines using NaBH₄ .

-

Thermal Ring Expansion: Heating the aziridine in acetonitrile at reflux induces rearrangement to 3-bromoazetidine, followed by hydrochloride salt formation .

Key Reaction:

This method achieves yields exceeding 70% under optimized conditions .

Industrial Production

Scalable protocols employ continuous flow reactors to enhance reaction control and purity. Bromination of 3-(hydroxymethyl)azetidine using HBr gas in dichloromethane is an alternative pathway, though yields are lower (~50%) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes Sₙ2 reactions with diverse nucleophiles:

-

Amines: Forms 3-(aminomethyl)azetidine derivatives, precursors to bioactive molecules.

-

Alcohols: Produces ether-linked analogs (e.g., 3-methoxymethylazetidine) with improved pharmacokinetic properties .

Case Study: Treatment with sodium methoxide in methanol yields 3-(methoxymethyl)azetidine, a scaffold for anticoagulant drugs .

Stability Considerations

The compound is moisture-sensitive, requiring storage under inert atmospheres. Decomposition occurs above 150°C, releasing HBr and HCl gases.

Applications in Drug Discovery

Kinase Inhibitors

The azetidine ring’s rigidity mimics purine bases, enabling binding to ATP pockets in kinases. Derivatives show IC₅₀ values <100 nM against EGFR and VEGFR-2 .

Antimicrobial Agents

Quaternary ammonium salts derived from 3-(bromomethyl)azetidine hydrochloride exhibit broad-spectrum activity:

Future Research Directions

-

Green Synthesis: Developing catalytic bromination methods to reduce waste.

-

Targeted Drug Delivery: Conjugating azetidine derivatives with nanoparticle carriers for oncology applications.

-

Computational Modeling: Predicting metabolite pathways to mitigate toxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume